Perfluorooctanesulfonic acid

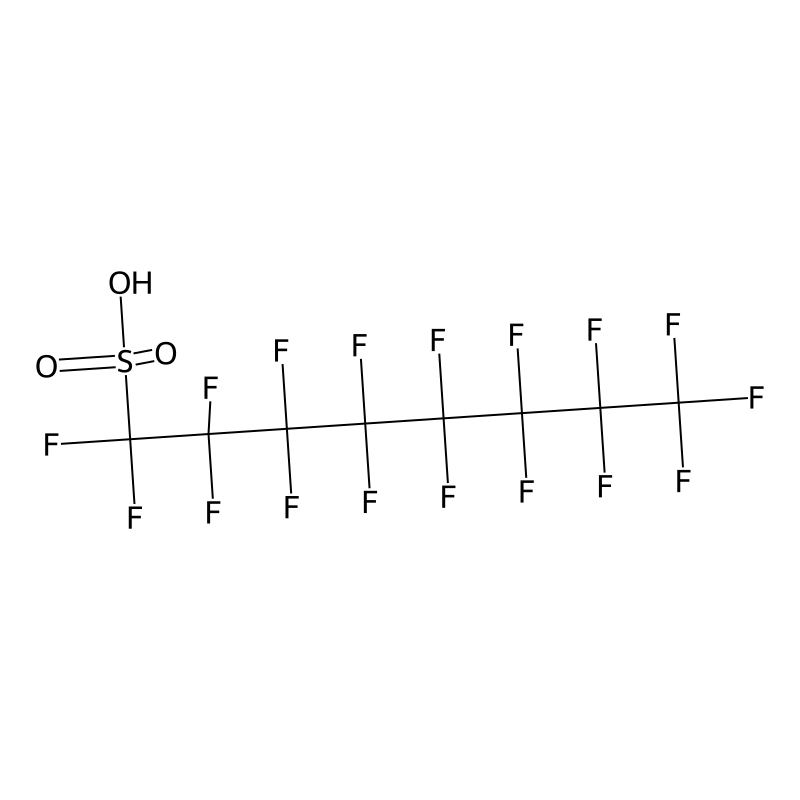

C8HF17O3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8HF17O3S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility of the potassium salt: A value of 570 mg/L was reported from a 1999 study by 3M for pure water. A more recent 3M assessment found values of 519 and 680 mg/L at 20 and 25 °C, respectively, in pure water. Solubility in salt water is reduced from that in pure water. In natural seawater a solubility of 12.4 mg/L at 22-23 °CC was measured. A value of 20.0 mg/L was obtained for a sodium chloride solution at 3.5% salinity, the same as the natural seawater. /Perfluorooctane sulfonic acid, potassium salt/

Synonyms

Canonical SMILES

Environmental Monitoring and Tracking

- Contamination assessment: Due to its persistence in the environment, PFOS serves as a marker for historical industrial activities. Researchers use PFOS to track pollution pathways and assess the extent of contamination in soil, water, and even wildlife tissues [Environmental Protection Agency (EPA): ].

Studying its Impact on Organisms

Toxicology research

Scientists investigate the potential health risks of PFOS exposure in animals. This research helps understand how PFOS interacts with organisms and identify potential effects on organ function, development, and reproduction [National Institutes of Health (NIH): ].

Bioaccumulation studies

PFOS has the ability to accumulate in the bodies of organisms. Research focuses on how PFOS biomagnifies in food webs, impacting top predators like fish and birds [National Institute of Environmental Health Sciences (NIEHS): ].

Development of Remediation Techniques

PFOS degradation

Due to its stability, PFOS persists for a long time in the environment. Researchers are exploring methods to break down PFOS through biological or chemical processes. This research aids in developing strategies for cleaning up contaminated sites [American Chemical Society: ].

Membrane filtration technologies

Scientists are developing specialized membranes that can effectively remove PFOS from drinking water sources. This research contributes to improving water treatment methods for areas with PFOS contamination [Journal of Environmental Engineering: ].

Perfluorooctanesulfonic acid is a synthetic chemical compound characterized by an eight-carbon fluorocarbon chain and a sulfonic acid functional group. It belongs to the class of perfluoroalkyl substances, specifically classified as a perfluorosulfonic acid. This compound is notable for its widespread use in various industrial applications, particularly as a surfactant in products like fabric protectors and firefighting foams. Initially introduced by the 3M Company in 1949, perfluorooctanesulfonic acid has since been recognized as a global pollutant due to its persistence in the environment and potential health risks associated with exposure .

- Endocrine Disruption: PFOS may interfere with hormonal signaling by mimicking natural hormones.

- Immunotoxicity: PFOS exposure may suppress the immune system.

- Developmental Effects: Studies suggest PFOS exposure during pregnancy could impact fetal development.

Case Study

One well-studied case of PFOS exposure involved a community living near a contaminated water source. Residents exhibited elevated PFOS blood levels and some health problems, highlighting potential health risks associated with chronic exposure.

Data

Numerous studies have documented the presence of PFOS in wildlife and humans worldwide, suggesting widespread environmental contamination.

Toxicity

PFOS is classified as a likely human carcinogen by the International Agency for Research on Cancer (IARC). Studies suggest potential links between PFOS exposure and various health problems, including:

- Increased risk of certain cancers.

- Developmental problems in children.

- Impaired immune function.

Perfluorooctanesulfonic acid is chemically stable due to the strong carbon-fluorine bonds, making it resistant to typical environmental degradation processes. The primary industrial production method is electrochemical fluorination, where octanesulfonyl fluoride is electrolyzed in hydrogen fluoride, resulting in a mixture predominantly containing perfluorooctanesulfonic acid along with various isomers . Additionally, telomerization can be used to synthesize this compound, which involves constructing the molecule from shorter precursors and adding the sulfonate group at the final stage, yielding a purer product .

Research indicates that perfluorooctanesulfonic acid exhibits low acute toxicity but poses significant long-term health risks. Epidemiological studies have associated exposure with adverse effects such as lower birth weights, decreased immune response in children, and elevated cholesterol levels in adults. While there is no clear link between perfluorooctanesulfonic acid exposure and cancer in humans, animal studies suggest a potential increase in liver cancer risk with prolonged exposure . The compound's persistence leads to bioaccumulation in both humans and wildlife, raising concerns about its ecological impact.

Perfluorooctanesulfonic acid has been utilized across various sectors:

- Fabric Protection: Used as a key ingredient in products like Scotchgard for its stain-resistant properties.

- Firefighting Foams: Incorporated into aqueous film-forming foams due to its ability to repel water and oil.

- Industrial Processes: Employed in photolithography and other chemical manufacturing processes .

Despite its effectiveness, the environmental impact has led to a decline in its usage, especially following regulatory actions aimed at reducing per- and polyfluoroalkyl substances.

Studies on interactions involving perfluorooctanesulfonic acid primarily focus on its environmental fate and biological effects. The compound's resistance to degradation means it can persist across various ecosystems, leading to widespread contamination of soil and water systems. It has been detected in human blood samples globally, indicating extensive exposure through contaminated water sources or food products . Research continues to explore how it interacts with biological systems and potential mechanisms of toxicity.

Several compounds share similarities with perfluorooctanesulfonic acid, primarily within the category of per- and polyfluoroalkyl substances. Here are some notable examples:

Perfluorooctanesulfonic acid stands out due to its extensive historical use and significant environmental impact, leading to increased regulatory scrutiny compared to its shorter-chain counterparts.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 133 °C at 6 mm Hg

Flash Point

Heavy Atom Count

LogP

The log Kow is not measurable since PFOS forms multiple layers in an octanol-water mixture

Decomposition

UNII

GHS Hazard Statements

H302+H332 (80.85%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (80.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Zebrafish embryos were exposed to 1 ug/ mL PFOS or DMSO control from 6 hr post-fertilization (hpf) to 24 or 120 hpf. Subsequently, RNA was isolated from the embryo pool and the expression profiles of 219 known zebrafish miRNAs were analyzed using microarray. Finally, quantitative real-time polymerase chain reaction was used to validate several miRNAs expression of microarray data. The analysis revealed that PFOS exposure induced significant changes in miRNA expression profiles. A total of 39 and 81 miRNAs showed significantly altered expression patterns after PFOS exposure 24 and 120 hpf. Of the changed miRNAs, 20 were significantly up-regulated and 19 were significantly down-regulated (p < 0.01) at 24 hpf, whereas 41 were significantly up-regulated and 40 were significantly down-regulated (p < 0.01) at 120 hpf. These miRNAs were involved in development, apoptosis and cell signal pathway, cell cycle progression and proliferation, oncogenesis, adipose metabolism and hormone secretion ...

... PFOA and PFOS (50-200 umol/L) induced production of reactive oxygen species (ROS), dissipation of mitochondria membrane potential and apoptosis of Hep G2 cells. Moreover, activities of superoxide dismutase, catalase and glutathione reductase were increased, whereas activities of glutathione-S-transferase and glutathione peroxidase were decreased. Glutathione content was reduced. Differential expression of genes, such as p53, Bcl-2, caspase-9, was evident in PFOA or PFOS exposure groups. ...

Chicken embryo primary hepatocyte cultures (N=3 independent cell cultures) /were exposed/ to PFOS or fenofibrate, a mammalian PPAR-alpha agonist, and examined the expression of PPAR-alpha and we PPAR-alpha target genes using quantitative real-time PCR. The target genes examined were peroxisomal acyl-CoA oxidase (ACOX), liver fatty acid binding protein (L-FABP), enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase bifunctional enzyme (BIEN), peroxisomal 3-ketoacyl thiolase (PKT), and malic enzyme (ME). All five target genes were induced in response to PFOS exposure and all of the target genes, except L-FABP, were induced in response to fenofibrate. PPAR-alpha mRNA expression was not altered by PFOS or fenofibrate. ...

Cultured hepatocytes were exposed to various concentrations of perfluorooctanyl sulfonate (PFOS), pentadecafluorooctanoic acid (PFOA), 1H, 1H, 2H, 2H-nonafluoro-1-hexanol (4:2 FTOH), 1H, 1H, 2H, 2H-perfluorooctanol (6:2 FTOH) and 1H, 1H, 2H, 2H-perfluoro-1-decanol (8:2 FTOH) for 48 hr, while 17beta-estradiol (E2) and 4-nonylphenol (4-NP) were used as positive controls. A dose-dependent induction of VTG was observed in E2-, 4-NP-, PFOS-, PFOA- and 6:2 FTOH-treated cells, whereas VTG levels remained unchanged in the 4:2 FTOH and 8:2 FTOH exposure groups at the concentrations tested. The estimated 48-hr EC(50) values for E2, 4-NP, PFOS, PFOA and 6:2 FTOH were 4.7 x 10-7, 7.1 x 10-6, 1.5 x 10-5, 2.9 x 10-5 and 2.8 x 10-5 M, respectively. In the time-course study, significant VTG induction took place at 24 hr (E2), 6 hr (4-NP), 48 hr (PFOS), 48 hr (PFOA), 72 hr (4:2 FTOH), 12 hr (6:2 FTOH), 72 hr (8:2 FTOH), and increased further after 96 h of exposure. Co-exposure to binary mixtures of individual PFCs and E2 for 48 hr significantly inhibited E2-induced hepatocellular VTG production in a dose-dependent manner except for 4:2 FTOH. The estimated 48-h IC(50) (concentration of a compound that elicits 50% inhibition of maximally E2-induced VTG) values for PFOS, PFOA, 6:2 FTOH and 8:2 FTOH were 3.1 x 10-7, 5.1 x 10-7, 1.1 x 10-6 and 7.5 x 10-7 M, respectively. In order to further investigate the estrogenic mechanism of PFCs, the hepatocytes were co-exposed to binary mixtures of individual chemicals (E2, 4-NP, PFOS, PFOA and 6:2 FTOH) and the known estrogen receptor inhibitor tamoxifen for 48 hr; tamoxifen significantly inhibited the ability of these chemicals to stimulate vitellogenesis. ... /Perfluorooctanyl sulfonate/

Vapor Pressure

2.0X10-3 mm Hg at 25 °C /estimated by extrapolation of the boiling pt and two reduced pressure boiling pts (6 mm Hg at 133 °C and 10 mm Hg at 145 °C) via Antoine method fit/

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

29081-56-9

Absorption Distribution and Excretion

Perfluorinated alkyl acids (PFAAs) have been detected in serum at low concentrations in background populations. Higher concentrations have been observed in adult males compared to females, with a possible explanation that menstruation offers females an additional elimination route. In this study, we examined the significance of blood loss as an elimination route of PFAAs. Pooled serum samples were collected from individuals undergoing a medical procedure involving ongoing blood withdrawal called venesection. Concentrations from male venesection patients were approximately 40% lower than males in the general population for perfluorohexane sulfonate (PFHxS), perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). A simple pharmacokinetic model was used to test the hypothesis that blood loss could explain why adult males have higher concentrations of PFAAs than females, and why males undergoing venesections had lower concentrations compared to males in the general population. The model application generally supported these hypotheses showing that venesection might reduce blood serum concentrations by 37% (PFOA) and 53% (PFOS) compared to the observed difference of 44% and 37%. Menstruation was modeled to show a 22% reduction in PFOA serum concentrations compared to a 24% difference in concentrations between males and females in the background population. Uncertainties in the modeling and the data are identified and discussed.

... In this study, PFOS and PFOA were analyzed in 81 whole blood-urine paired samples from general adults and pregnant women in Tianjin, China. PFOS and PFOA were detected in 48 and 76% of adult urine (AU) samples, with geometric mean (GM) concentrations of 0.011 and 0.008 ng/mL, respectively; whereas relatively low PFOS and PFOA concentrations were found in maternal urine (MU) samples, with GM concentrations of 0.006 and 0.003 ng/mL, respectively. For PFOA, the coefficients of Pearson's correlation between whole blood concentrations and creatinine-adjusted and creatinine-unadjusted urinary concentrations were 0.348 (p=0.013) and 0.417 (p=0.002), respectively. The GM urinary elimination rates of PFOS (PFOSUER) and PFOA (PFOAUER) were 16 and 25%, respectively, for adults. These results indicate that urine is an important pathway of excretion of perfluoroalkyl substances (PFASs). The partitioning ratios of PFAS concentration between urine and whole blood (PFASU/B) in pregnant women (PFOSU/B, 0.0004; PFOAU/B, 0.0011) were significantly lower (p=0.025 for PFOSU/B, p=0.017 for PFOAU/B) than the ratios found in non-pregnant women (PFOSU/B, 0.0013; PFOAU/B, 0.0028). Furthermore, our results suggest a clear gender difference in the urinary elimination of PFOA, with male adults (31%) having significantly higher PFOAUER than that of female adults (19%). PFOSUER was significantly inversely correlated with age (r=-0.334, p=0.015); these findings suggest that urinary elimination of PFOS is faster in young adults than in the elderly.

Prenatal exposure to perfluoroalkyl substances (PFAS) has been associated with lower birth weight in epidemiologic studies. This association could be attributable to glomerular filtration rate (GFR), which is related to PFAS concentration and birth weight. We used a physiologically based pharmacokinetic (PBPK) model of pregnancy to assess how much of the PFAS-birth weight association observed in epidemiologic studies might be attributable to GFR. We modified a PBPK model to reflect the association of GFR with birth weight (estimated from three studies of GFR and birth weight) and used it to simulate PFAS concentrations in maternal and cord plasma. The model was run 250,000 times, with variation in parameters, to simulate a population. Simulated data were analyzed to evaluate the association between PFAS levels and birth weight due to GFR. We compared simulated estimates with those from a meta-analysis of epidemiologic data. The reduction in birth weight for each 1-ng/mL increase in simulated cord plasma for perfluorooctane sulfonate (PFOS) was 2.72 g (95% CI: -3.40, -2.04), and for perfluorooctanoic acid (PFOA) was 7.13 g (95% CI: -8.46, -5.80); results based on maternal plasma at term were similar. Results were sensitive to variations in PFAS level distributions and the strength of the GFR-birth weight association. In comparison, our meta-analysis of epidemiologic studies suggested that each 1-ng/mL increase in prenatal PFOS and PFOA levels was associated with 5.00 g (95% CI: -21.66, -7.78) and 14.72 g (95% CI: -8.92, -1.09) reductions in birth weight, respectively. Results of our simulations suggest that a substantial proportion of the association between prenatal PFAS and birth weight may be attributable to confounding by GFR and that confounding by GFR may be more important in studies with sample collection later in pregnancy.

For more Absorption, Distribution and Excretion (Complete) data for Perfluorooctane sulfonic acid (16 total), please visit the HSDB record page.

Metabolism Metabolites

PFOS can also be formed as a metabolite of other perfluorinated sulfonates. It does not appear to be further metabolized. /Perfluorooctyl sulfonates/

Associated Chemicals

Wikipedia

Equilin

Biological Half Life

There are species differences in the elimination half-life of PFOS. The half-life in serum is 7.5 days in adult rats and 200 days in Cynomolgus monkeys. In humans, it appears to be quite longer. A recent halflife analysis was conducted on 9 retired 3M chemical workers. PFOS samples were collected over 4 time periods spanning 180 days, measured in triplicate with all time points from each subject analyzed in the same analytical run. The mean half-life for PFOS was 8.67 years (range 2.29 - 21.3 years, SD = 6.12).

Serum PFOS levels in 3 retired male 3M chemical workers have been followed for 5 1/2 yr and suggest a mean elim half-life (t 1/2) of 1,428 days (approx 4 yr). /Perfluorooctyl sulfonates/

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

The 3M Company, the primary manufacturer of PFOS, completed a voluntary phase-out of PFOS production in 2002 ... PFOS chemicals are no longer manufactured in the United States; however, EPA Significant New Use Rules (SNURs) allow for the continuation of a few, limited, highly technical applications of PFOS-related substances where no known alternatives are available. /Perfluoroalkyls/

3M, the principal manufacturer of PFAS worldwide, voluntarily committed to discontinue the production of the specific PFOS-based PFAS chemicals covered by this rule by December 31, 2002. Based on the information EPA possessed when the original proposed SNUR was published, EPA concluded that this action by 3M would reduce manufacture and importation of these chemicals to zero, with a corresponding reduction in the type, form, and duration of exposure to these chemicals. EPA therefore concluded that any subsequent new manufacture or importation of these chemicals would constitute a significant new use. /Prefluorooctane sulfonic acid (Cas No. 1763-23-1) is included in this SNUR/

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

... In the present study, the single and combined toxicity of PFOA and PFOS to zebrafish (Danio rerio) embryos were investigated. PFOS was more toxic than PFOA for the single toxicity. In four mixtures, PFOS and PFOA showed complex interactive effects that changed from additive to synergistic effect, then to antagonistic effect, and at last turnover to synergic effect again, with increased molar ratios of PFOS. Neither the concentration-addition model nor the independent-action model could predict the combined effects when strong interactive effects existed. Although the interactive effects of PFOS and PFOA affected their combined toxicity, the trend of mixture toxicity still showed an increase with increasing molar ratios of PFOS in the mixture.

... Curcumin is a natural polyphenolic compound abundant in the rhizome of the perennial herb turmeric. It is commonly used as a dietary spice and coloring agent in cooking and anecdotally as an herb in traditional Asian medicine. In this study, male rats were treated with three different PFOS doses (0.6, 1.25, and 2.5 mg/kg) and one dose of curcumin, from Curcuma longa (80 mg/kg), and combined three doses of PFOS with 80 mg/kg dose of curcumin by gavage for 30 d at 48 hr intervals. Here, we investigated the DNA damage via single-cell gel electrophoresis/comet assay and micronucleus test in rat peripheral blood in vivo. It is found that all doses of PFOS increased micronucleus frequency (p<0.05) and strongly induced DNA damage in peripheral blood in two different parameters; the damaged cell percent and genetically damage index, and curcumin prevented the formation of DNA damage induced by PFOS. Results showed that curcumin inhibited DNA damage including GDI at certain levels at statistical manner, 30.07%, 54.41%, and 36.99% for 0.6 mg/kg, 1.25 mg/kg, and 2.5 mg/kg.

Stability Shelf Life

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5